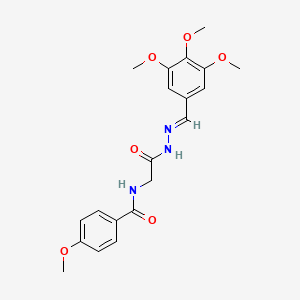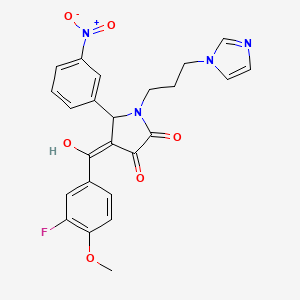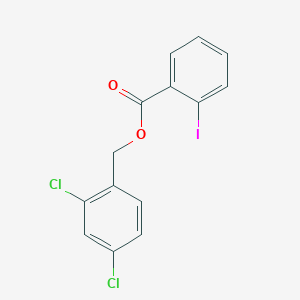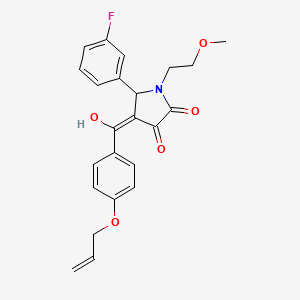
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C27H35N3O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the acylation of decanoic acid with aminoacetyl groups, followed by the formation of carbohydrazonoyl intermediates. The final step involves esterification with 3-methylbenzoic acid under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
767335-90-0 |
|---|---|
Formule moléculaire |
C27H35N3O4 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H35N3O4/c1-3-4-5-6-7-8-9-13-25(31)28-20-26(32)30-29-19-22-14-16-24(17-15-22)34-27(33)23-12-10-11-21(2)18-23/h10-12,14-19H,3-9,13,20H2,1-2H3,(H,28,31)(H,30,32)/b29-19+ |
Clé InChI |
QEPDTOZUUGXNAB-VUTHCHCSSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
SMILES canonique |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12027186.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12027187.png)
![(5E)-3-[4-(4-Morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027191.png)



![allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027222.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12027241.png)
![(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12027255.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027257.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027263.png)
![4-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12027278.png)
![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027286.png)
